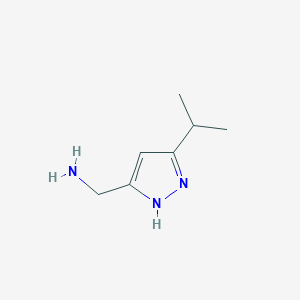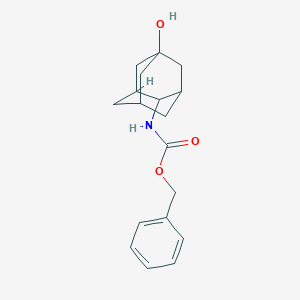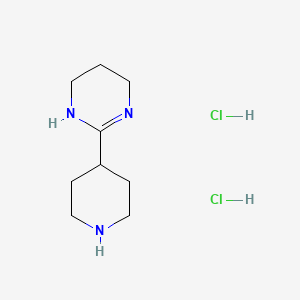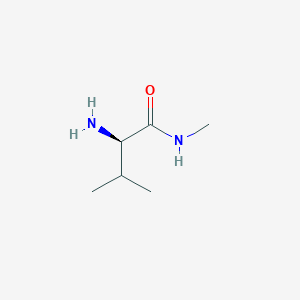
(2R)-2-amino-N,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-N,3-dimethylbutanamide is a chiral organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an amino group, a dimethyl-substituted butanamide backbone, and a specific stereochemistry at the second carbon atom, which is in the R-configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-N,3-dimethylbutanamide can be achieved through several methods. One common approach involves the reductive amination of 2-keto-N,3-dimethylbutanamide using a chiral reducing agent to ensure the correct stereochemistry. The reaction typically requires a catalyst such as palladium on carbon and hydrogen gas under mild conditions.
Another method involves the asymmetric hydrogenation of a suitable precursor, such as 2-acetamido-3,3-dimethylbut-2-enoic acid, using a chiral catalyst like rhodium or ruthenium complexes. This method ensures high enantioselectivity and yields the desired this compound with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-N,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like N-alkyl or N-acyl substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oximes, nitriles, and other oxidized derivatives.
Reduction: Primary and secondary amines.
Substitution: N-alkyl and N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R)-2-amino-N,3-dimethylbutanamide is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable in the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and protein-ligand binding studies. Its chiral nature allows for the investigation of stereospecific biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that require specific stereochemistry for their biological activity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-N,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The stereochemistry of the compound ensures that it fits precisely into chiral binding pockets, enhancing its specificity and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-N,3-dimethylbutanamide: The enantiomer of (2R)-2-amino-N,3-dimethylbutanamide, differing only in the configuration at the second carbon atom.
2-amino-N,3-dimethylbutanamide: A non-chiral version of the compound without specific stereochemistry.
N,3-dimethylbutanamide: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in applications requiring enantiomerically pure compounds, such as pharmaceuticals and asymmetric synthesis.
Eigenschaften
Molekularformel |
C6H14N2O |
|---|---|
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
(2R)-2-amino-N,3-dimethylbutanamide |
InChI |
InChI=1S/C6H14N2O/c1-4(2)5(7)6(9)8-3/h4-5H,7H2,1-3H3,(H,8,9)/t5-/m1/s1 |
InChI-Schlüssel |
OKTIZBDONHCJEL-RXMQYKEDSA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)NC)N |
Kanonische SMILES |
CC(C)C(C(=O)NC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


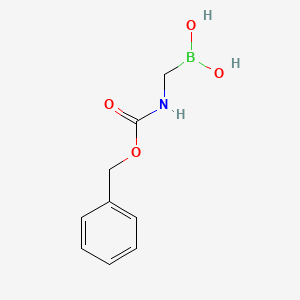
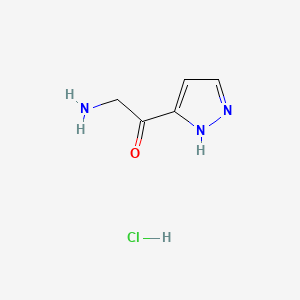
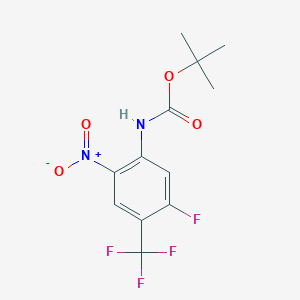
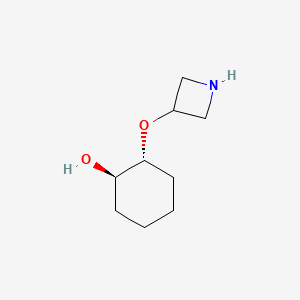
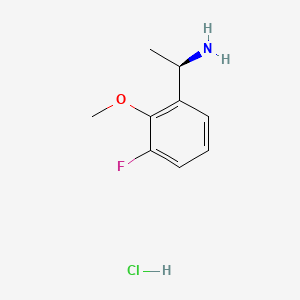
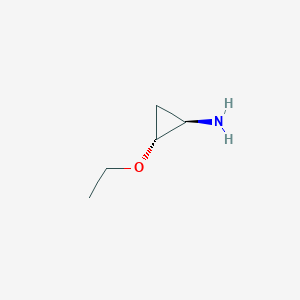
![tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate](/img/structure/B13495643.png)
![5-[[(2R)-3-amino-2-methyl-propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13495646.png)
